molecular formula C22H22FN5O3S B11241690 N-(2-fluoro-5-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-fluoro-5-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11241690
M. Wt: 455.5 g/mol
InChI Key: PMCNNHCTEIWJRD-UHFFFAOYSA-N
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Description

N-(2-FLUORO-5-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated phenyl group, a triazole ring, and a benzoxazine moiety, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUORO-5-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the fluorinated phenyl intermediate:

    Synthesis of the triazole ring: The triazole ring can be formed through a cyclization reaction involving azide and alkyne precursors, typically under copper-catalyzed conditions.

    Construction of the benzoxazine moiety: This step involves the formation of the benzoxazine ring through a condensation reaction between an amine and a phenol derivative.

    Final coupling reaction: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUORO-5-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-FLUORO-5-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in altered cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FLUORO-5-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of a fluorinated phenyl group, a triazole ring, and a benzoxazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22FN5O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22FN5O3S/c1-13-8-9-15(23)16(10-13)24-19(29)12-32-22-26-25-21(27(22)3)14(2)28-17-6-4-5-7-18(17)31-11-20(28)30/h4-10,14H,11-12H2,1-3H3,(H,24,29)

InChI Key

PMCNNHCTEIWJRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

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